
1,1,1-Trichloroundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloroundecane: is an organic compound with the molecular formula C11H21Cl3 . It is a chlorinated hydrocarbon, specifically a trichlorinated derivative of undecane. This compound is known for its use in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloroundecane can be synthesized through the chlorination of undecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include:
- Temperature: 50-70°C
- Solvent: Carbon tetrachloride or chloroform
- Catalyst: Iron(III) chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where undecane is continuously fed into the reactor along with chlorine gas. The reaction is controlled to ensure complete chlorination at the 1,1,1-positions, and the product is then purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trichloroundecane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to undecane using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in ether.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Substitution: Formation of alcohols, amines, or other substituted hydrocarbons.
Reduction: Formation of undecane.
Elimination: Formation of alkenes such as undecene.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloroundecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: Studied for its effects on biological systems, particularly in understanding the impact of chlorinated hydrocarbons on living organisms.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a model compound for studying drug metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1-trichloroundecane involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to changes in membrane fluidity and permeability. It may also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular macromolecules.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloroethane: A smaller chlorinated hydrocarbon with similar chemical properties but different applications.
1,1,1-Trichloropropane: Another trichlorinated hydrocarbon with distinct reactivity and uses.
Comparison: 1,1,1-Trichloroundecane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter trichlorinated hydrocarbons. Its higher molecular weight and boiling point make it suitable for applications requiring more stable and less volatile compounds.
Eigenschaften
CAS-Nummer |
653573-22-9 |
|---|---|
Molekularformel |
C11H21Cl3 |
Molekulargewicht |
259.6 g/mol |
IUPAC-Name |
1,1,1-trichloroundecane |
InChI |
InChI=1S/C11H21Cl3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h2-10H2,1H3 |
InChI-Schlüssel |
NYGCGFAXOYRSPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate](/img/structure/B12533044.png)

![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide](/img/structure/B12533048.png)
![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)

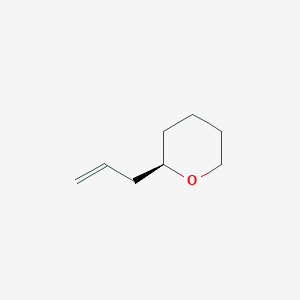
![(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12533074.png)
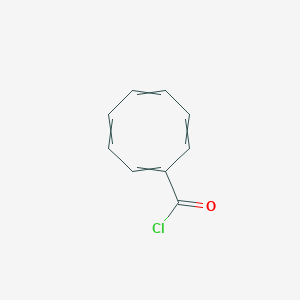
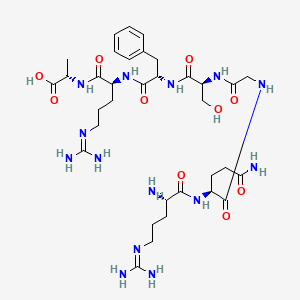
![2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate](/img/structure/B12533105.png)
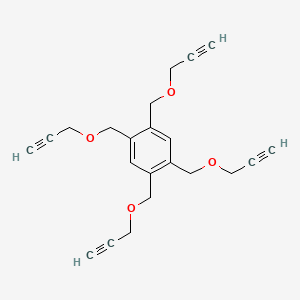

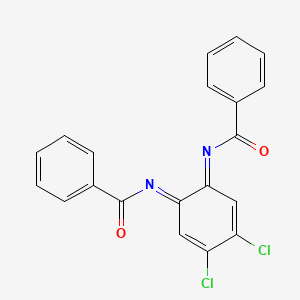
![{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone](/img/structure/B12533135.png)
